molecular formula C9H7BF3KO2 B13464609 Potassium trifluoro(7-methoxybenzofuran-2-yl)borate

Potassium trifluoro(7-methoxybenzofuran-2-yl)borate

Katalognummer: B13464609
Molekulargewicht: 254.06 g/mol
InChI-Schlüssel: LFXHWLDQJBMUNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Potassium trifluoro(7-methoxy-1-benzofuran-2-yl)boranuide is a chemical compound that belongs to the class of organotrifluoroborates These compounds are known for their stability and versatility in various chemical reactions, particularly in the field of organic synthesis

Vorbereitungsmethoden

The synthesis of potassium trifluoro(7-methoxy-1-benzofuran-2-yl)boranuide typically involves the reaction of 7-methoxy-1-benzofuran-2-boronic acid with potassium bifluoride (KHF2). This reaction is carried out under mild conditions, often in an aqueous or alcoholic solvent, to yield the desired organotrifluoroborate salt. The reaction can be represented as follows:

7-methoxy-1-benzofuran-2-boronic acid+KHF2potassium trifluoro(7-methoxy-1-benzofuran-2-yl)boranuide\text{7-methoxy-1-benzofuran-2-boronic acid} + \text{KHF}_2 \rightarrow \text{potassium trifluoro(7-methoxy-1-benzofuran-2-yl)boranuide} 7-methoxy-1-benzofuran-2-boronic acid+KHF2​→potassium trifluoro(7-methoxy-1-benzofuran-2-yl)boranuide

Analyse Chemischer Reaktionen

Potassium trifluoro(7-methoxy-1-benzofuran-2-yl)boranuide is primarily used in Suzuki–Miyaura coupling reactions, a type of cross-coupling reaction that forms carbon-carbon bonds. This reaction involves the transmetalation of the organotrifluoroborate with a palladium catalyst, followed by reductive elimination to form the desired product. The general reaction scheme is as follows:

Ar-X+R-BF3KPd catalystAr-R+KBF3\text{Ar-X} + \text{R-BF}_3\text{K} \xrightarrow{\text{Pd catalyst}} \text{Ar-R} + \text{KBF}_3 Ar-X+R-BF3​KPd catalyst​Ar-R+KBF3​

Common reagents used in these reactions include aryl halides (Ar-X), palladium catalysts, and bases such as potassium carbonate. The major products formed are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Wissenschaftliche Forschungsanwendungen

Potassium trifluoro(7-methoxy-1-benzofuran-2-yl)boranuide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of potassium trifluoro(7-methoxy-1-benzofuran-2-yl)boranuide in Suzuki–Miyaura coupling reactions involves several key steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

    Transmetalation: The organotrifluoroborate transfers its organic group to the palladium center, forming a palladium-aryl complex.

    Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond, releasing the biaryl product and regenerating the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

Potassium trifluoro(7-methoxy-1-benzofuran-2-yl)boranuide can be compared with other organotrifluoroborates, such as potassium 4-methoxyphenyltrifluoroborate and potassium 2-methoxyphenyltrifluoroborate . These compounds share similar reactivity in Suzuki–Miyaura coupling reactions but differ in their substituents and resulting chemical properties. The presence of the benzofuran moiety in potassium trifluoro(7-methoxy-1-benzofuran-2-yl)boranuide provides unique electronic and steric effects, making it a valuable reagent in specific synthetic applications.

Conclusion

Potassium trifluoro(7-methoxy-1-benzofuran-2-yl)boranuide is a versatile and valuable compound in the field of organic synthesis. Its unique chemical structure and reactivity make it an important reagent for forming carbon-carbon bonds, with applications in chemistry, biology, medicine, and industry. Ongoing research continues to explore its potential and expand its applications in various scientific fields.

Eigenschaften

Molekularformel

C9H7BF3KO2

Molekulargewicht

254.06 g/mol

IUPAC-Name

potassium;trifluoro-(7-methoxy-1-benzofuran-2-yl)boranuide

InChI

InChI=1S/C9H7BF3O2.K/c1-14-7-4-2-3-6-5-8(10(11,12)13)15-9(6)7;/h2-5H,1H3;/q-1;+1

InChI-Schlüssel

LFXHWLDQJBMUNW-UHFFFAOYSA-N

Kanonische SMILES

[B-](C1=CC2=C(O1)C(=CC=C2)OC)(F)(F)F.[K+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.